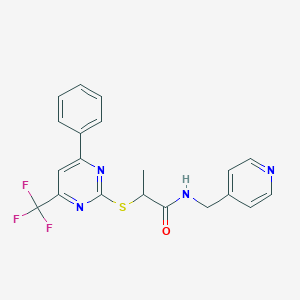
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein kinase that plays a crucial role in the development and progression of various diseases. Additionally, the paper will list future directions for research.
Mecanismo De Acción
The mechanism of action of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the inhibition of PIM1 kinase activity. PIM1 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and metabolism. Inhibition of PIM1 activity leads to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PIM1 with 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide can lead to a variety of biochemical and physiological effects. In cancer cells, PIM1 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth. In addition, PIM1 inhibition has been implicated in the regulation of glucose metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide in laboratory experiments include its potent and selective inhibition of PIM1, making it a valuable tool for studying the role of PIM1 in various cellular processes. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, making it a promising lead compound for drug development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the role of PIM1 in various diseases and to identify potential therapeutic targets for PIM1 inhibition. Finally, research is needed to explore the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with thioanisole and pyridine-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-(pyridin-4-ylmethyl)propanamide to yield the final product.
Aplicaciones Científicas De Investigación
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit a protein kinase called PIM1, which is involved in the regulation of cell growth and survival. PIM1 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. Additionally, PIM1 inhibition has been implicated in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
Fórmula molecular |
C20H17F3N4OS |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H17F3N4OS/c1-13(18(28)25-12-14-7-9-24-10-8-14)29-19-26-16(15-5-3-2-4-6-15)11-17(27-19)20(21,22)23/h2-11,13H,12H2,1H3,(H,25,28) |
Clave InChI |
UGHADCUHURIIKS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)

![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)